6-Fluoro-N1,N1-dimethylbenzene-1,2-diamine
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Overview
Description
6-Fluoro-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11FN2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom and two dimethylamino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N1,N1-dimethylbenzene-1,2-diamine typically involves the nitration of phenol to produce nitrophenol, followed by reduction to obtain the desired diamine . The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N1,N1-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
6-Fluoro-N1,N1-dimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Fluoro-N1,N1-dimethylbenzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s fluorine and dimethylamino groups play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N1,N1-dimethylbenzene-1,2-diamine
- 5-Fluoro-N1,N1-dimethylbenzene-1,3-diamine
- 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine
Uniqueness
6-Fluoro-N1,N1-dimethylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
3-fluoro-2-N,2-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11FN2/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3 |
InChI Key |
QIZBLQZSISFHHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1F)N |
Origin of Product |
United States |
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